REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1.[CH3:9][Mg+].[Br-]>C1COCC1.CCOCC>[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:8])[CH3:9])=[CH:5][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to −20° C. over a further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of EtOAc (2 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
|
ADDITION
|
Details
|
2 M hydrochloric acid (20 mL) was added
|
Type
|
ADDITION
|
Details
|
The mixture was poured into water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in reagent grade acetone (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Jones' reagent (3.0 mL of a 2.67 M solution) was added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
|
CUSTOM
|
Details
|
quenched with IPA (5 mL)
|
Type
|
ADDITION
|
Details
|
poured into saturated aqueous NaHCO3 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |